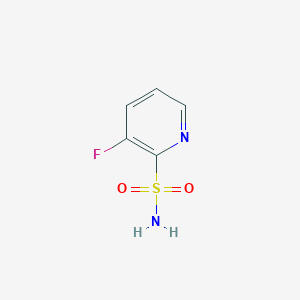

3-Fluoropyridine-2-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoropyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQKUNICQNTDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133120-15-7 | |

| Record name | 3-fluoropyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Importance of Pyridine Sulfonamide Scaffolds in Drug Discovery

The pyridine-sulfonamide scaffold is a cornerstone in the development of a diverse array of therapeutic agents. Sulfonamides were among the first effective antibacterial drugs and have since been integrated into a multitude of other medicinal applications. nih.govekb.eg The inclusion of a pyridine (B92270) ring, a six-membered heterocyclic aromatic ring containing a nitrogen atom, often enhances the pharmacological profile of these molecules. nih.govresearchgate.net

Pyridine-sulfonamide derivatives are recognized for their wide-ranging biological activities, including antibacterial, antiviral, antidiabetic, diuretic, and antitumor properties. nih.gov Recently, these scaffolds have been investigated as inhibitors of phosphatidylinositol 4-kinase (PI4K) and phosphoinositide 3-kinase (PI3K). nih.gov The sulfonamide group is a key functional group that can bind to the active sites of various enzymes, a characteristic that has been widely exploited in drug design. chemicalbook.com

A significant area of research for pyridine-sulfonamide derivatives is in the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes. rcsb.orgmdpi.com The sulfonamide moiety can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition. mdpi.com The nitrogen atom in the pyridine ring can influence the acidity of the sulfonamide group and participate in additional hydrogen bonding interactions within the enzyme's active site, potentially leading to increased potency and selectivity. rcsb.org For instance, the substitution of a benzene (B151609) ring with a pyridine ring in a sulfonamide inhibitor can lead to significant differences in inhibitory properties against various CA isoforms. rcsb.org

Furthermore, pyridine-sulfonamide structures have been explored as kinase inhibitors, which are crucial in cancer therapy. For example, enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been shown to inhibit PI3Kα kinase activity. nih.gov

The Pivotal Role of Fluorine Substitution in Pyridine Derivatives

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of a molecule. ontosight.airesearchgate.net The small size of the fluorine atom, its high electronegativity, and the strength of the carbon-fluorine bond impart unique characteristics to a molecule without significantly increasing its size.

Fluorine substitution can profoundly influence a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to an increased half-life and improved bioavailability of a drug.

In the context of pyridine (B92270) derivatives, fluorination can alter the electronic properties of the ring, influencing its pKa and its ability to interact with biological targets. westmont.edu For example, fluorinated pyridine derivatives have been investigated for their antimicrobial and anticancer activities. nih.gov The strategic placement of fluorine atoms can lead to enhanced binding affinity and selectivity for specific enzymes or receptors. westmont.edu Studies on fluorinated heterocyclic sulfonamides have shown that these compounds can have affinities comparable to or greater than existing antimalarial drugs, with the potential to overcome drug resistance. westmont.edu

While specific research on the impact of the 3-fluoro substitution in 3-Fluoropyridine-2-sulfonamide is not detailed in publicly available literature, the principles of fluorine's role in medicinal chemistry suggest that this modification would likely influence its biological activity and pharmacokinetic properties. Theoretical studies on 2-fluoro- and 3-fluoropyridine (B146971) have shown that fluorination affects the geometry of the pyridine ring, which could impact its interaction with target proteins. researchgate.net

Compound and Data Tables

Below are tables detailing the compounds mentioned in this article and physicochemical properties of 3-Fluoropyridine and a related sulfonamide, as specific experimental data for this compound is not widely available.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound, a significant fluorinated pyridine derivative, involves intricate methodologies. These strategies encompass the formation of the pyridine sulfonamide core and the introduction of the fluorine atom onto the pyridine ring. This article delves into the primary synthetic routes for creating this compound and its related analogs, highlighting key reactions and techniques.

Structure Activity Relationship Sar Studies of 3 Fluoropyridine 2 Sulfonamide Derivatives

Influence of Substitution Patterns on Biological Activity

The biological activity of 3-fluoropyridine-2-sulfonamide derivatives is profoundly influenced by the nature and position of various substituents on both the pyridine (B92270) ring and the sulfonamide moiety. Understanding these influences is key to designing more effective and selective therapeutic agents.

The introduction of a fluorine atom onto a drug candidate's scaffold is a widely used strategy in medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine. nih.gov Its effects are multifaceted, stemming from its unique properties: small atomic size, high electronegativity, and the ability to form strong carbon-fluorine bonds. nih.govacs.org

In the context of the this compound scaffold, the fluorine atom at the 3-position exerts a powerful electron-withdrawing inductive effect. scholaris.ca This electronic pull has significant consequences for the molecule's properties. One of the most important effects is the increased acidity of the sulfonamide group (-SO₂NH₂). Fluorine-substituted sulfonamides are generally more acidic than their non-fluorinated counterparts. acs.org This is critical for biological targets like carbonic anhydrases (CAs), where the sulfonamide group typically binds to a zinc ion in the enzyme's active site in its deprotonated, anionic form (SO₂NH⁻). acs.org By facilitating this deprotonation, the fluorine atom can enhance the binding affinity and inhibitory potency of the compound.

The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore, integral to the activity of numerous drugs, including antibacterials, diuretics, and enzyme inhibitors. researchgate.netresearchgate.net In many pyridine-sulfonamide derivatives, particularly those targeting metalloenzymes, this group serves as the primary zinc-binding group (ZBG). acs.org For instance, in the vast family of carbonic anhydrase inhibitors, the sulfonamide moiety coordinates directly to the Zn(II) ion located at the bottom of the active site cavity, displacing a water molecule or hydroxide (B78521) ion, which is fundamental to the enzyme's catalytic mechanism. nih.gov

The geometry and electronic properties of the sulfonamide group are therefore critical for biological activity. Primary sulfonamides (R-SO₂NH₂) are generally required for potent inhibition of carbonic anhydrases. researchgate.net N-substitution, creating secondary (R-SO₂NHR') or tertiary (R-SO₂NR'R'') sulfonamides, often leads to a significant decrease in binding affinity, underscoring the importance of the unsubstituted -NH₂ group for optimal interaction with the target. researchgate.net However, in some cases, specific N-substitutions can be exploited to achieve isoform selectivity by creating new interactions with residues in the active site. acs.org

Furthermore, the sulfonamide linker itself can be part of a broader SAR strategy. Replacing an amide linker with a sulfonamide in certain scaffolds has been shown to modulate activity, sometimes decreasing potency but opening new avenues for optimization by altering the geometry and electronic nature of the connection between different parts of the molecule. nih.gov The orientation of the sulfonamide within the active site, which is influenced by other substituents on the molecule, is also a key determinant of inhibitory power. acs.org

Achieving selectivity for a specific biological target over others, especially among closely related enzyme isoforms, is a major goal in drug design to minimize off-target side effects. For pyridine-sulfonamide inhibitors, two primary strategies are employed to enhance potency and selectivity: the "ring approach" and the "tail approach". westmont.eduacs.orgnih.govnih.gov

The Ring Approach involves modifying the aromatic or heteroaromatic scaffold that carries the sulfonamide group. westmont.edunih.gov In the case of this compound, this could involve:

Introducing additional substituents onto the pyridine ring.

Altering the position of the fluorine atom or replacing it with other halogens or functional groups.

Replacing the pyridine ring itself with another heterocycle (e.g., thiophene, pyrazole, thiazole) to change the core geometry and electronic properties. nih.govnih.gov The electron-withdrawing nature of the pyridine ring itself, compared to a simple benzene (B151609) ring, already represents an application of the ring approach to increase the acidity of the sulfonamide. nih.gov

The Tail Approach focuses on the addition or modification of substituents, or "tails," that are appended to the core scaffold. westmont.edunih.gov These tails are designed to extend into the active site of the target enzyme and form additional interactions with amino acid residues outside the immediate vicinity of the zinc ion. acs.orgnih.gov Since the amino acid composition of the active site often varies between enzyme isoforms, these tails can be tailored to exploit these differences and confer selectivity. nih.gov Strategies include attaching various alkyl, aryl, or more complex chemical moieties to the pyridine ring or the sulfonamide nitrogen. acs.orgnih.gov Combining the ring and tail approaches, for example by using a fluorinated pyridine ring and attaching a carefully selected side chain, can be a particularly powerful strategy for developing highly potent and isoform-selective inhibitors. nih.gov

Table 1: Example SAR Data for 4-Substituted Pyridine-3-sulfonamide (B1584339) Derivatives as Carbonic Anhydrase (hCA) Inhibitors This table illustrates the "tail approach," showing how different triazole-based substituents (R¹) at position 4 of a pyridine-3-sulfonamide scaffold affect inhibitory activity (Kᵢ) against different human carbonic anhydrase isoforms. Lower Kᵢ values indicate higher potency.

Data adapted from a study on 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides, demonstrating SAR principles applicable to pyridine-sulfonamide scaffolds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For pyridine-sulfonamide derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. researchgate.netnih.gov

These studies begin by aligning a set of molecules with known activities, often using conformations obtained from molecular docking into the target protein's active site. nih.gov The models then calculate steric and electrostatic fields (in CoMFA) or similarity indices related to properties like hydrophobicity, hydrogen bond donor/acceptor character, and shape (in CoMSIA) around the aligned molecules. nih.gov By correlating these calculated fields with the experimental biological activities (e.g., pKᵢ or pIC₅₀ values), a predictive model is generated.

The output of a 3D-QSAR analysis is often visualized as contour maps. These maps highlight regions in 3D space where certain properties are predicted to enhance or diminish activity. For example:

Green contours might indicate regions where bulky, sterically favorable groups would increase activity.

Yellow contours could show areas where steric bulk is detrimental.

Blue contours might highlight regions where positive electrostatic potential is favorable.

Red contours could indicate where negative potential is preferred.

While specific QSAR studies on this compound were not found, extensive research on other sulfonamide inhibitors demonstrates the utility of this approach. researchgate.netnih.gov For instance, QSAR studies on diarylpyrazole-benzenesulfonamide inhibitors of carbonic anhydrase II have successfully guided the design of new, potent inhibitors. nih.gov Similarly, a study on pyrimidine-sulfonamide hybrids targeting the BRAFV600E kinase used 3D-QSAR to design novel inhibitors. nih.gov These models provide a robust, quantitative framework for understanding SAR, rationalizing the effects of different substituents, and predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Fluorine Scan Methodologies in Lead Optimization

"Fluorine scanning" is a lead optimization strategy that involves the systematic replacement of hydrogen atoms with fluorine atoms at various positions within a lead compound. nih.govnih.govtandfonline.com This approach is used to probe the molecule for positions where fluorination can favorably impact biological activity, metabolic stability, or other pharmacokinetic properties. tandfonline.comnih.gov

The rationale is that fluorine, being similar in size to hydrogen but vastly different electronically, can introduce beneficial properties without causing major steric disruption. nih.gov A fluorine scan can reveal positions where:

Enhanced Binding Affinity can be achieved through favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein. nih.govtandfonline.com

Metabolic Stability is improved by blocking a site that is susceptible to metabolic oxidation by cytochrome P450 enzymes. tandfonline.com

Physicochemical Properties , such as membrane permeability, can be fine-tuned. tandfonline.com

Fluorine scanning can be performed experimentally or computationally. The experimental approach involves the synthesis of a set of monofluorinated derivatives, which can sometimes be achieved efficiently through nonselective fluorination reactions that produce several isomers in a single step. tandfonline.com These derivatives are then tested to identify "hot spots" for beneficial fluorination.

Computationally, methods like free-energy perturbation (FEP) allow for an in silico fluorine scan. nih.govtandfonline.com These alchemical free-energy calculations can predict the change in binding affinity upon a hydrogen-to-fluorine substitution, enabling researchers to screen numerous potential fluorination sites computationally before committing to synthetic work. nih.govtandfonline.com This computational approach is a powerful tool for rational drug design, helping to focus synthetic efforts on the most promising candidates. nih.gov

Table 2: List of Mentioned Compounds

Molecular Target Identification and Preclinical Biological Activity

Carbonic Anhydrase (CA) Inhibition

The ability of 3-Fluoropyridine-2-sulfonamide and its derivatives to inhibit carbonic anhydrases (CAs) is a key area of research. CAs are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes. nih.govd-nb.info Certain isoforms, particularly human carbonic anhydrase (hCA) IX and hCA XII, are overexpressed in many types of cancer, making them attractive targets for anticancer therapies. nih.govnih.gov

Research has focused on the development of sulfonamide-based inhibitors that selectively target the cancer-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II. nih.govnih.gov This selectivity is crucial to minimize off-target effects. Studies on related pyridine-3-sulfonamide (B1584339) derivatives have shown promising results, with some compounds exhibiting significant selectivity for hCA IX and hCA XII over hCA II. nih.gov For instance, certain 4-substituted pyridine-3-sulfonamides have demonstrated up to 5.9-fold selectivity for hCA IX over hCA II, and a remarkable 23.3-fold selectivity between the transmembrane isoforms hCA IX and hCA XII. nih.gov The electron-withdrawing nature of the pyridine (B92270) ring in these compounds increases the acidity of the sulfonamide group, which can contribute to their inhibitory activity. nih.gov

Table 1: Selectivity of Pyridine-3-Sulfonamide Derivatives for hCA Isoforms

| Compound | Selectivity (hCA IX vs hCA II) | Selectivity (hCA XII vs hCA II) | Selectivity (hCA XII vs hCA IX) |

|---|---|---|---|

| Compound 4 | 5.9-fold | - | - |

| Compound 6 | - | - | 23.3-fold |

| Compound 20 | - | >9.1-fold | 10.5-fold |

| Compound 8 | - | >9.1-fold | 9.3-fold |

| Compound 10 | - | >9.1-fold | - |

| Compound 9 | - | >9.1-fold | - |

| Compound 5 | - | - | 18.2-fold |

| Compound 16 | - | - | - |

| Compound 15 | - | - | - |

Data sourced from a study on 4-substituted pyridine-3-sulfonamides. nih.gov The table showcases the selectivity ratios of various compounds, highlighting their preferential inhibition of cancer-related carbonic anhydrase isoforms.

The primary mechanism of action for sulfonamide-based CA inhibitors involves the binding of the deprotonated sulfonamide group (SO2NH⁻) to the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.govnih.gov This interaction displaces a water molecule or hydroxide (B78521) ion that is normally coordinated to the zinc, thereby disrupting the catalytic cycle of CO₂ hydration. nih.govnih.gov The geometry of the zinc-binding group and the orientation of the inhibitor's scaffold are critical factors influencing the efficacy of inhibition. nih.gov Molecular docking studies have helped to visualize these interactions, showing how the sulfonamide moiety chelates the zinc ion. mdpi.com The "tail approach" in inhibitor design, where a chemical tail is added to the main scaffold, aims to enhance interactions with amino acid residues at the entrance of the active site, thereby increasing isoform selectivity. nih.gov

The selective inhibition of hCA IX and hCA XII has been shown to have anticancer effects. nih.gov Preclinical studies with selective CA inhibitors, such as the sulfonamide SLC-0111, have demonstrated antitumor efficacy in various solid tumor models, including breast cancer, pancreatic cancer, and glioblastoma. nih.gov The inhibition of these enzymes can lead to a reduction in tumor growth and can also be combined with other chemotherapeutic agents to enhance their efficacy. nih.govscispace.com For instance, some pyrimidine-based inhibitors have shown potent inhibition of cancer cell proliferation and have been observed to reduce tumor regression in xenograft mouse models. nih.govacs.org Furthermore, some sulfonamide derivatives have demonstrated broad-spectrum activity against numerous human cancer cell lines, inducing cell cycle arrest and apoptosis. nih.gov

Antimicrobial and Antifungal Activities

In addition to their anticancer potential, sulfonamide derivatives, including those based on a pyridine scaffold, have been investigated for their antimicrobial and antifungal properties. mdpi.commdpi.com

Sulfonamides represent one of the oldest classes of synthetic antibacterial drugs. mdpi.com Their mechanism of action typically involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. mdpi.com The emergence of drug-resistant bacterial strains has necessitated the development of new antimicrobial agents. springernature.com Research into novel oxazolidinone derivatives containing a fluoropyridine moiety has shown promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds exhibited potent inhibitory effects, with minimum inhibitory concentrations (MICs) significantly lower than existing drugs. nih.gov Furthermore, certain sulfonamide hybrids have shown good activity against multidrug-resistant bacteria by dually inhibiting DNA gyrase and DHFR. mdpi.com

Table 2: Antibacterial Activity of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives against Drug-Resistant Bacteria

| Compound | MRSA (µg/mL) | VRE (µg/mL) | LRSA (µg/mL) | LRSP (µg/mL) |

|---|---|---|---|---|

| 7i | 0.5 | 0.5 | 2 | 4 |

| 7j | 0.5 | 0.5 | 1 | 4 |

| 7k | 0.5 | 0.5 | 1 | 4 |

| 7l | 0.5 | 0.5 | 2 | 4 |

| Linezolid | 64 | 16 | 128 | >128 |

Data from a study on novel oxazolidinone derivatives. nih.gov The table displays the Minimum Inhibitory Biofilm Concentrations (MBICs) against various drug-resistant bacterial strains.

Sulfonamide-based compounds have also demonstrated potential as antifungal agents. mdpi.comnih.gov The development of resistance to existing antifungal drugs, such as fluconazole (B54011), has created a need for new therapeutic options. nih.gov Studies on Schiff bases of sulfonamides have shown promising activity against a range of pathogenic Candida species, including the multidrug-resistant Candida auris. nih.gov Similarly, novel pyridine-3-sulfonamide derivatives incorporating a 1,2,4-triazole (B32235) moiety have exhibited significant antifungal activity, with many compounds showing greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa. mdpi.com The introduction of sulfonyl functional groups in some metal complexes has also been shown to influence their antifungal activity. acs.org

Disruption of Bacterial Virulence Factors (e.g., Biofilm Formation, Phosphopantetheinyl Transferase)

The sulfonamide moiety is a key feature in compounds designed to disrupt bacterial virulence, moving beyond direct bactericidal or bacteriostatic action to inhibit the mechanisms of pathogenicity. acs.org This anti-virulence approach is a promising strategy to combat bacterial infections, potentially reducing the selective pressure that leads to antibiotic resistance. acs.org

Research into related pyridine and sulfonamide structures has shown significant activity against virulence factors such as biofilm and essential enzyme systems. For instance, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which share the fluoropyridine core, have been shown to hamper the formation of biofilms. nih.gov Biofilms are complex structures that protect bacteria and contribute to drug resistance. nih.gov The ability of these related compounds to inhibit biofilm formation highlights a potential therapeutic avenue. nih.govresearchgate.net Specifically, certain oxazolidinone derivatives demonstrated concentration-dependent inhibition of biofilm formation. researchgate.net Studies on fluoropyrimidines have linked their antibiofilm activity to the disruption of de novo pyrimidine (B1678525) synthesis, which in turn affects global regulators controlling virulence. nih.gov

Furthermore, 4'-Phosphopantetheinyl transferases (PPTases) represent another critical target for virulence inhibition. acs.org These enzymes are essential for bacterial viability. acs.org A study on 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, which are structurally related to the pyridine scaffold, identified potent inhibitors of the bacterial Sfp-PPTase. acs.org Notably, the incorporation of a sulfonamide moiety into the structure resulted in potency comparable to the lead compound, underscoring the importance of the sulfonamide group in targeting this enzyme. acs.org Another pyridine-3-N-sulfonylpiperidine derivative was found to protect Drosophila from acute Pseudomonas aeruginosa infections by inhibiting the production of toxins like pyocyanin, a key virulence factor. nih.gov This activity was linked to the compound's iron-chelating properties, which are crucial for bacterial virulence. nih.gov

Anti-Cancer Mechanisms and Signaling Pathways

The pyridine-sulfonamide framework is a recurring motif in the design of novel anti-cancer agents, targeting various enzymes and pathways crucial for tumor growth and survival.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels essential for tumor growth. nih.gov Its inhibition is a key strategy in developing anti-cancer drugs. nih.gov Sulfonamide derivatives have been extensively explored as VEGFR-2 inhibitors. nih.gov For example, a series of quinazoline-sulfonamide compounds have demonstrated potent inhibitory activity against VEGFR-2. The substitution pattern on the sulfonamide's phenyl ring significantly influences this activity.

One notable compound featuring a naphthalene (B1677914) substitution demonstrated potent dual inhibition of both VEGFR-2 and the Epidermal Growth Factor Receptor (EGFR) T790M mutant, with IC50 values of 0.0523 µM and 0.0728 µM, respectively. nih.gov Both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2) are critical oncogenic receptor tyrosine kinases, and their targeted degradation or inhibition is a cornerstone of cancer therapy. nih.gov The development of covalent inhibitors targeting the catalytic lysine (B10760008) of EGFR is an active area of research, with some arylfluorosulfate-based compounds showing promise in live mammalian cells. nih.gov

Protein Kinase C (PKC) is another family of kinases involved in cancer signaling. While direct studies on this compound are limited, other natural product inhibitors like Daphnetin and Acteoside are known to inhibit PKC with IC50 values of 25.01 μM and 25 μM, respectively, demonstrating the druggability of this target. ambeed.comambeed.com

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives against VEGFR-2

| Compound | Substitution | VEGFR-2 IC50 (µM) |

|---|---|---|

| 14 | Unsubstituted Phenyl | 0.0855 |

| 15 | Ortho/Meta Methoxy Phenyl | > 0.1 |

| 23 | Naphthalene | 0.0523 |

Data sourced from a review on sulfonamides as VEGFR-2 inhibitors. nih.gov

Sulfonamide-containing compounds have been shown to influence cell cycle progression and induce apoptosis in cancer cells. The chloroindolyl sulfonamide, indisulam, induces G1-S cell cycle arrest and subsequent apoptosis in non-small cell lung cancer (NSCLC) cell lines. uliege.be This is associated with the up-regulation of p53 and p21. uliege.be Similarly, a pyridine-based sulfonamide, BIPPS, was found to cause cell cycle arrest and apoptosis in cancer cell lines by inhibiting the interaction between Cdc25A and the 14-3-3 protein. smolecule.com

Further studies on quinoxaline-sulfonamide derivatives revealed that they can induce cell cycle arrest in the G0-G1 phase. researchgate.net One potent compound from this class led to an 8.85-fold overexpression of the pro-apoptotic protein Bax and a 0.4775-fold downregulation of the anti-apoptotic protein Bcl-2, alongside a 6.13-fold increase in caspase-3, a key executioner of apoptosis. researchgate.net

The sulfonamide scaffold has been utilized to target a diverse range of enzymes implicated in cancer and other diseases.

HIV Protease: While primarily targeted for antiviral therapy, inhibitors of HIV protease are being explored for other applications. unict.it The structural similarities between viral proteases and certain human enzymes create opportunities for drug repositioning.

Cysteine Protease: Cysteine proteases are involved in various physiological processes, and their dysregulation is linked to diseases like malaria and potentially cancer. Peptidyl vinyl sulfonamides have been identified as potent inhibitors of the Plasmodium falciparum cysteine proteases falcipain-2 and falcipain-3. nih.gov These compounds inhibit parasite development at low nanomolar concentrations. nih.gov The SARS-CoV-2 3C-like protease (3CLpro) is another cysteine protease that has been a major target for inhibitors, including those with peptidomimetic structures. nih.gov

Cyclooxygenase-II (COX-2): COX-2 is a well-known target for anti-inflammatory drugs and is also implicated in carcinogenesis. While direct inhibition by this compound is not documented, the broader field of kinase inhibitors, which includes many sulfonamide-based compounds, often intersects with pathways involving COX-2. google.com

Other Enzyme Inhibition Studies

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, essential for the synthesis of DNA precursors. rjraap.com It is a validated target for antibacterial, antiprotozoal, and anti-cancer therapies. rjraap.comnih.gov The sulfonamide framework is central to drugs that inhibit dihydropteroate synthase (DHPS), an upstream enzyme in the same pathway, and there is growing interest in designing dual inhibitors of both DHPS and DHFR. nih.govnih.gov

Fluorinated heterocyclic sulfonamides have been specifically modeled as potential inhibitors of DHFR from both human and Plasmodium falciparum (the parasite causing the most virulent form of malaria). westmont.edu These computational studies aim to develop compounds that can overcome the effects of mutations in the enzyme that confer resistance to existing drugs like pyrimethamine (B1678524) and sulfadoxine. westmont.edurun.edu.ng

Molecular docking studies of novel fluorinated sulfonamides, including pyridine-based structures like 2-(4-amino-3,5-difluorophenylsulfonamido)-3-fluoropyridine, predicted strong binding affinities to both human and P. falciparum DHFR isoforms. westmont.eduresearchgate.net The binding energies were comparable to or stronger than benchmark antimalarial drugs, suggesting that this chemical framework has the potential to mitigate the impact of resistance-conferring mutations. westmont.edu The inclusion of fluorine atoms and heteroaromatic amines in the sulfonamide structure helps to modulate properties like polar surface area and rigidity, enhancing binding affinity. westmont.edu

Table 2: Predicted Binding Affinities of a Fluorinated Sulfonamide to DHFR Isoforms

| DHFR Isoform | Binding Energy (kcal/mol) |

|---|---|

| Wild-Type P. falciparum | -7.6 ± 0.2 |

| Quadruple-Mutant P. falciparum | -7.6 ± 0.2 |

| Human | -7.2 ± 0.2 |

Data represents the estimated binding energy for Compound 7 (5-(4-amino-3,5-difluorophenylsulfonamido)-4-fluoro-3-methyl-1-(4-fluorophenyl)pyrazole) from molecular docking studies. westmont.edu

Sirtuin-2 (SIRT2) Deacetylase Inhibition and Associated Biological Effects

While various sulfonamide-containing compounds have been investigated as inhibitors of Sirtuin-2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer, there is no specific preclinical data available in the reviewed literature that identifies this compound as a direct inhibitor of SIRT2. Research on SIRT2 inhibitors has primarily focused on other structural scaffolds.

Tubulin Polymerization Inhibition as an Antimitotic Strategy

A number of sulfonamide derivatives have been developed as microtubule-targeting agents that inhibit tubulin polymerization, a key process in cell division, making them of interest in oncology. However, based on a review of existing research, there are no specific studies demonstrating that this compound itself acts as a tubulin polymerization inhibitor.

Allosteric Modulation and Alternative Binding Mechanisms

The most defined role for this compound in preclinical research is as a precursor in the synthesis of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. researchgate.net

Positive allosteric modulators of AMPA receptors are compounds that bind to a site on the receptor that is different from the primary (orthosteric) binding site for its natural ligand, glutamate. This binding enhances the receptor's response to glutamate, representing a promising strategy for treating a variety of neurological and psychiatric disorders, including cognitive deficits. researchgate.net

In one notable study, this compound was synthesized as a starting material for creating a series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, which are potent AMPA receptor potentiators. researchgate.net The synthesis involved reacting 3-fluoropyridine-2-thiol with chlorine gas in hydrochloric acid and water to produce the this compound intermediate with a high yield. researchgate.net This intermediate was then utilized in subsequent steps to build the final modulator compounds.

Table 1: Synthesis of this compound

| Precursor | Reagents | Product | Yield | Melting Point |

|---|---|---|---|---|

| 3-Fluoropyridine-2-thiol | 12 N HCl, H₂O, Chlorine gas | This compound | 95% | 169-171°C |

Data sourced from a study on the design and synthesis of AMPA receptor modulators. researchgate.net

While this compound itself is not the final active modulator, its structural features are integral to the pharmacophore of the resulting AMPA receptor PAMs. The development of these modulators highlights an alternative binding mechanism strategy, where instead of directly activating or blocking a receptor, a compound fine-tunes its physiological activity.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly crucial in drug discovery for modeling the interaction between a ligand and its protein target.

Molecular docking simulations are employed to predict how 3-Fluoropyridine-2-sulfonamide fits into the active site of a target protein and to identify the specific interactions that stabilize the complex. Studies on similar fluorinated heterocyclic sulfonamides, particularly as inhibitors of enzymes like dihydrofolate reductase (DHFR), reveal common binding patterns that are applicable to this compound. westmont.eduresearchgate.net

The predicted binding mode generally involves the sulfonamide moiety interacting with key residues in the enzyme's active site. The sulfonamide group is a well-established pharmacophore known to form crucial hydrogen bonds and electrostatic interactions. westmont.edunih.gov For instance, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the amine proton can serve as a hydrogen bond donor. nih.gov

The fluoropyridine ring plays a significant role in orienting the molecule within the binding pocket. Key interactions often identified in docking studies include:

Hydrogen Bonding: The nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the sulfonamide group are potential hydrogen bond acceptors. westmont.edunih.gov

Arene-H Interactions: The aromatic pyridine ring can form favorable interactions with nonpolar residues of the active site. westmont.edu

Halogen Bonding: The fluorine atom can participate in halogen bonds or other electrostatic interactions, further stabilizing the ligand-protein complex.

In studies of related compounds targeting P. falciparum DHFR, fluorinated sulfonamides demonstrated strong hydrogen bonding interactions with active site residues, achieving binding energies comparable to or greater than some established antimalarial drugs. westmont.eduresearchgate.net The addition of a heteroaromatic ring to a sulfonamide pharmacophore has been shown to enhance binding affinity. westmont.edu

Table 1: Predicted Key Interactions for this compound in an Enzyme Active Site

| Type of Interaction | Participating Moiety of Ligand | Potential Interacting Residue Type |

|---|---|---|

| Hydrogen Bond (Acceptor) | Sulfonyl Oxygens, Pyridine Nitrogen | Amino acids with donor groups (e.g., Serine, Threonine, Arginine) |

| Hydrogen Bond (Donor) | Sulfonamide N-H | Amino acids with acceptor groups (e.g., Aspartate, Glutamate) |

| Hydrophobic Interactions | Fluoropyridine Ring | Nonpolar amino acids (e.g., Valine, Leucine, Phenylalanine) nih.gov |

| Electrostatic Interactions | Fluorine Atom, Sulfonamide Group | Polar or charged amino acids |

The structure of this compound features distinct hydrophilic and lipophilic regions, which dictates its selective binding within an enzyme's active site.

Hydrophilic Regions: The sulfonamide group (-SO₂NH₂) is strongly polar and hydrophilic. This part of the molecule is predicted to orient towards polar regions of the active site, where it can engage in hydrogen bonding and other electrostatic interactions with hydrophilic amino acid residues or bound water molecules. westmont.edu The fluorine atom and the pyridine nitrogen also contribute to the polar character of the molecule. westmont.edu The presence of these polar groups has a significant impact on the binding process. westmont.edu

Lipophilic Regions: The pyridine ring, being aromatic, constitutes the primary lipophilic portion of the molecule. This region favorably interacts with hydrophobic pockets within the enzyme's active site, often formed by nonpolar amino acid residues like valine, leucine, and phenylalanine. nih.gov The introduction of this heteroaromatic ring increases the molecule's lipophilicity, creating more opportunities for favorable van der Waals and hydrophobic interactions. westmont.edu Studies on similar sulfonamides have shown that the aromatic ring can bind in hydrophobic pockets, sometimes requiring conformational changes in the protein to accommodate it. nih.gov

The balance between these hydrophilic and lipophilic interactions is crucial for achieving high binding affinity and selectivity for the target enzyme. westmont.edu

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for this purpose.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict its three-dimensional structure with high accuracy. nih.govresearchgate.netresearchgate.net

Studies on 3-fluoropyridine (B146971) show that DFT calculations produce results that agree extremely well with experimental data from spectroscopic methods. researchgate.netnih.gov The calculations can reveal subtle structural changes, such as the shortening of the C-N bond adjacent to the fluorine atom in 2-fluoropyridine. researchgate.net For the sulfonamide portion, DFT helps determine the tetrahedral geometry around the sulfur atom and its orientation relative to the pyridine ring. nih.gov The electronic structure, including the distribution of electron density, can also be precisely calculated, providing a basis for understanding the molecule's reactivity and intermolecular interactions. nih.gov

Table 2: Representative Predicted Geometric Parameters for 3-Fluoropyridine and Sulfonamide Moieties from DFT Calculations

| Parameter | Moiety | Typical Calculated Value | Reference |

|---|---|---|---|

| Bond Length (C-F) | 3-Fluoropyridine | ~1.35 Å | researchgate.net |

| Bond Length (S=O) | Sulfonamide | ~1.43 Å | nih.gov |

| Bond Length (S-N) | Sulfonamide | ~1.65 Å | nih.gov |

| Bond Angle (C-S-N) | Sulfonamide | ~107° | nih.gov |

| Bond Angle (O-S-O) | Sulfonamide | ~120° | nih.gov |

Note: Values are representative and can vary based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. aimspress.comepa.gov

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce an electronic transition. researchgate.netresearchgate.net

For this compound, DFT calculations can determine the energies of these frontier orbitals. This analysis helps predict how the molecule will interact with other reagents. For instance, among derivatives of 2-fluoropyridine, compounds with lower HOMO-LUMO gaps were identified as having higher reactivity. researchgate.net This type of analysis allows for the effective control and prediction of the electronic structure and reactivity of complex molecules. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions like those in biological systems. The MEP map helps identify sites for electrophilic and nucleophilic attack. aimspress.comuni-muenchen.de

The map is color-coded to show different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, and indicative of sites for electrophilic attack (e.g., interaction with protons or metal cations).

Blue: Regions of most positive electrostatic potential, electron-poor, and indicative of sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show strong negative potential (red) around the highly electronegative oxygen atoms of the sulfonamide group and the fluorine atom. westmont.eduresearchgate.net These areas are prone to interactions with positively charged or hydrogen-bond-donating species. A region of positive potential (blue) would be expected around the hydrogen atom of the sulfonamide's NH group, making it a likely hydrogen bond donor site. uni-muenchen.de This mapping provides a clear guide to the molecule's reactivity and its preferred orientation when interacting with a biological target. westmont.edu

In Silico Prediction of Pharmacological Profiles for Lead Optimization

In the early stages of drug discovery, in silico methods are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help in identifying potential liabilities and guiding the chemical synthesis towards molecules with more favorable drug-like characteristics. For fluorinated heterocyclic sulfonamides, including derivatives structurally related to this compound, web-based tools like SwissADME are utilized to evaluate their pharmacokinetic properties and drug-likeness. westmont.edubiointerfaceresearch.com

The analysis of fluorinated sulfonamides often involves assessing their compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. westmont.edu These rules correlate a compound's physicochemical properties with its potential for oral bioavailability. Research on novel fluorinated sulfonamides has shown that these molecules can be designed to possess good drug-like characteristics. westmont.edu For instance, studies on fluorinated sulfonamides designed as potential antimalarial agents indicated that the compounds generally adhere to Lipinski's rules, suggesting a favorable profile for oral absorption and distribution. westmont.edu

The predicted pharmacokinetic properties for a series of fluorinated sulfonamides are summarized below, illustrating the type of data generated in these in silico analyses.

Table 1: Predicted Pharmacokinetic and Physicochemical Properties of Representative Fluorinated Sulfonamides

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of 5 Violations |

|---|---|---|---|---|---|

| Sulfonamide Derivative 1 | <500 | <5 | <5 | <10 | 0 |

| Sulfonamide Derivative 2 | <500 | <5 | <5 | <10 | 0 |

| Sulfonamide Derivative 3 | <500 | <5 | <5 | <10 | 0 |

| Sulfonamide Derivative 5 | <500 | <5 | <5 | <10 | 0 |

| Sulfonamide Derivative 6 | <500 | <5 | <5 | <10 | 0 |

This table is illustrative, based on findings for novel fluorinated sulfonamides which suggest good drug-like characteristics according to Lipinski's Rule of 5. westmont.edu

These predictive models are crucial for lead optimization, allowing chemists to computationally screen derivatives and prioritize those with the highest probability of success in later-stage clinical development.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations offer a powerful method for studying the physical movements of atoms and molecules over time. peerj.com This technique is used to understand the conformational flexibility of this compound and to analyze the dynamics of its interaction with target proteins. nih.govmdpi.com

MD simulations can reveal the stability of a ligand-protein complex, showing how the ligand settles into the binding pocket and how the protein structure adapts in response. nih.gov A typical MD simulation runs for a set period (e.g., 50 to 100 nanoseconds) and tracks the coordinates of all atoms. nih.govresearchgate.net The resulting trajectory provides detailed information on conformational changes, fluctuations of amino acid residues, and the persistence of key intermolecular interactions, such as hydrogen bonds. nih.gov

For sulfonamide-based inhibitors, MD simulations have been used to characterize binding sites on various enzymes. peerj.com For example, in studies of sulfonamides targeting the enzyme triose phosphate (B84403) isomerase from Plasmodium falciparum (pTPI), MD simulations were performed on docked complexes to understand the basis for selective affinity. peerj.com The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and ligand over the course of the simulation. Minor conformational changes and fluctuations are indicative of a stable binding mode. nih.gov

Furthermore, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to estimate the binding free energy of the ligand-protein complex from the MD trajectory. peerj.com This provides a quantitative measure of the affinity between the sulfonamide and its target. The total binding energy can be decomposed into contributions from different energy terms, such as van der Waals forces, electrostatic interactions, and solvation energies, offering a deeper understanding of the driving forces behind binding. peerj.com

Table 2: Illustrative Findings from Molecular Dynamics Simulations of Sulfonamides with Target Enzymes

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Binding Free Energy | Strong negative binding energies (e.g., -42.91 kJ/mol at the dimer interface and -71.62 kJ/mol at the active site for a representative sulfonamide with pTPI). | Indicates strong and favorable binding affinity between the sulfonamide and the target enzyme. | peerj.com |

| Interaction Analysis | Identification of key amino acid residues forming stable hydrogen bonds and van der Waals contacts with the sulfonamide. | Explains the molecular basis for binding specificity and affinity, guiding future modifications to enhance potency. | peerj.comnih.gov |

| Conformational Stability | Minor fluctuations and stable RMSD values for the protein-ligand complex over the simulation time. | Suggests that the docked pose is stable and represents a favorable binding conformation. | nih.gov |

| Energy Contributions | Favorable van der Waals interactions and non-polar solvation energies were found to be key drivers of affinity for certain sulfonamides. | Highlights the importance of shape complementarity and hydrophobic interactions in the binding pocket. | peerj.com |

These computational investigations are critical for rational drug design, providing a dynamic picture of how compounds like this compound interact with their biological targets and enabling the design of more potent and selective inhibitors.

Derivatization and Scaffold Modification Strategies

Design and Synthesis of Hybrid Molecules and Conjugates

A prominent strategy in drug discovery is the creation of hybrid molecules, which involves combining two or more pharmacophores into a single entity. dergipark.org.tr This approach aims to leverage the distinct biological activities of each component, potentially leading to synergistic effects, improved potency, or the ability to engage multiple targets. dergipark.org.trnih.gov

The fusion of a pyridine-sulfonamide scaffold with other heterocyclic systems, such as benzothiazole (B30560), has been explored to generate novel compounds with enhanced biological activities. dergipark.org.tracs.org Benzothiazole derivatives are known to possess a wide array of pharmacological properties, including antiviral and antitumor effects. researchgate.net The rationale behind creating these hybrids is that the combination of the pyridine-sulfonamide and benzothiazole moieties may result in compounds with improved bioactivity. nih.gov

The synthesis of these hybrids often involves multi-step reaction sequences. For instance, a general approach could start with the synthesis of a benzothiazole-containing sulfonylhydrazide, which is then reacted with various ketones or other electrophiles to construct the desired pyridine-sulfonamide-benzothiazole hybrid. nih.gov Another method involves the reaction of N-cyanoacetoarylsulfonylhydrazide with 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles. acs.org These synthetic efforts have yielded a variety of hybrid structures, demonstrating the chemical tractability of combining these two important pharmacophores. nih.govnih.gov

Table 1: Examples of Synthesized Pyridine-Benzothiazole Hybrid Scaffolds This table is for illustrative purposes and represents general scaffolds from the literature.

| Scaffold Type | General Synthetic Approach | Potential Biological Application | Reference |

| Benzothiazole-bearing N-sulfonamide 2-pyridones | Reaction of benzothiazole sulfonylhydrazide with cyclic or unsaturated ketones. | Antiviral, Enzyme Inhibition | nih.gov |

| Pyridine-based benzothiazoles with sulfonamide moieties | Reaction of N-cyanoacetoarylsulfonylhydrazide with benzothiazole-containing electrophiles. | Antiviral, Antimicrobial | acs.org |

| Pyrimidylbenzothiazoles with sulfonamide groups | Michael addition reactions of N-arylsulfonated guanidine (B92328) with ylidene benzothiazole derivatives. | Antiviral | researchgate.net |

The development of hybrid molecules is a key strategy in the design of multi-target-directed ligands (MTDLs), which are compounds engineered to interact with multiple biological targets simultaneously. researchgate.net This approach is particularly relevant for complex multifactorial diseases where modulating a single target is often insufficient. mdpi.com Pyridine-sulfonamide hybrids have been investigated for their potential as multi-target agents in various therapeutic areas, including cancer and neurodegenerative diseases. researchgate.netmdpi.com

For example, sulfonamide-dihydropyridine hybrids have been designed as MTDLs for Alzheimer's disease, targeting calcium channel blockade, cholinesterase inhibition, and antioxidant activity. mdpi.com In the context of oncology, pyridine-sulfonamide hybrids have been developed as dual inhibitors of enzymes like PI3K and mTOR, which are critical in cancer cell proliferation and survival. researchgate.net The design of these hybrids often involves linking the pyridine-sulfonamide core to another pharmacophore known to interact with a desired target, thereby creating a single molecule with a dual mode of action. nih.gov This strategy can lead to improved therapeutic efficacy and may help in overcoming drug resistance. nih.gov

Covalent Inhibitor Design Utilizing Sulfonamide Warheads

Covalent inhibitors are a class of drugs that form a stable, covalent bond with their target protein, often leading to irreversible inhibition. scholaris.ca This mode of action can offer advantages in terms of potency and duration of effect. The design of covalent inhibitors involves incorporating a reactive electrophilic group, or "warhead," into the drug molecule that can react with a nucleophilic amino acid residue (such as cysteine or lysine) on the target protein. nih.gov

The sulfonamide moiety, while generally stable, can be engineered to act as an electrophilic warhead. scholaris.ca For instance, vinyl sulfonamides have been explored as alternatives to the more common acrylamide (B121943) warheads for targeting cysteine residues. rsc.org More recently, N-acyl-N-aryl sulfonamides (ArNASAs) have been developed as promising electrophiles for targeting lysine (B10760008) residues. acs.orgacs.org These ArNASA warheads have shown improved stability and reduced nonspecific reactions compared to earlier generations of lysine-targeting warheads. acs.org The structural flexibility of the sulfonamide scaffold allows for fine-tuning of its reactivity, which is a critical aspect in the design of safe and effective covalent inhibitors. acs.org Although not specific to 3-fluoropyridine-2-sulfonamide, these principles demonstrate the potential for modifying its sulfonamide group to create a covalent inhibitor.

Development of Radiolabeled Analogs for Research Applications (e.g., [18F]-labeling for PET Imaging Tracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and biomedical research. hepatochem.com It relies on the use of molecules labeled with a positron-emitting radionuclide, such as Fluorine-18 (B77423) (¹⁸F). nih.gov The development of ¹⁸F-labeled analogs of bioactive compounds like this compound can provide valuable tools for studying their in vivo distribution, target engagement, and pharmacokinetics. frontiersin.org

The introduction of ¹⁸F into a molecule, especially a complex biomolecule, presents significant challenges due to the short half-life of the isotope (109.8 minutes) and the often harsh conditions required for fluorination reactions. researchgate.netnih.gov Therefore, efficient and rapid radiolabeling strategies are crucial. For pyridine-containing compounds, methods have been developed that utilize ¹⁸F-labeled prosthetic groups or building blocks. For example, pyridine-based fluorine-18 alkyne precursors have been synthesized and used for the radiolabeling of peptides and DNA analogs. nih.gov

A common strategy for ¹⁸F-labeling is nucleophilic substitution, where a suitable leaving group on the precursor molecule is displaced by [¹⁸F]fluoride. nih.gov The electron-withdrawing nature of the pyridine (B92270) ring can facilitate such reactions. Another advanced method is the Sulfur [¹⁸F]Fluoride Exchange (SuFEx) reaction, which allows for the rapid and efficient radiofluorination of compounds containing an aryl-fluorosulfate group under mild conditions. nih.gov

Table 2: General Strategies for ¹⁸F-Labeling Applicable to Pyridine-Sulfonamides

| Labeling Strategy | Description | Key Features | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., nitro, trimethylammonium) on an activated aromatic ring with [¹⁸F]F⁻. | Requires an electron-deficient ring system. | nih.gov |

| Labeling via Prosthetic Groups | A small, ¹⁸F-labeled molecule (prosthetic group) is first synthesized and then conjugated to the target molecule. | A two-step process that avoids exposing the target molecule to harsh fluorination conditions. | researchgate.net |

| Sulfur [¹⁸F]Fluoride Exchange (SuFEx) | Rapid exchange of a non-radioactive fluorine in a sulfonyl fluoride (B91410) or fluorosulfate (B1228806) group with [¹⁸F]F⁻. | Occurs under mild conditions with high efficiency. | nih.gov |

Strategic Functionalization at Specific Positions of the Pyridine Ring to Enhance Potency or Selectivity

The targeted modification of the pyridine ring of this compound is a key strategy for optimizing its pharmacological properties. By introducing different functional groups at specific positions, it is possible to fine-tune the molecule's size, shape, electronics, and hydrogen bonding capabilities, thereby enhancing its potency and selectivity for a given biological target. acs.org

Late-stage functionalization techniques are particularly valuable as they allow for the diversification of complex molecules at a late point in the synthetic sequence. acs.org For pyridines, C-H functionalization has emerged as a powerful tool for directly converting C-H bonds into new C-C or C-heteroatom bonds. rsc.org This avoids the need for pre-functionalized starting materials.

Another important reaction for modifying the pyridine ring is nucleophilic aromatic substitution (SNA_r_). The fluorine atom at the 3-position of the title compound makes the 2- and 4-positions susceptible to nucleophilic attack. In particular, a fluorine atom at the 2-position of a pyridine ring can be displaced by a variety of nucleophiles (N, O, S, and C-based) under relatively mild conditions. acs.org This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and improve the compound's profile. The regiochemistry of these functionalization reactions can often be controlled by the choice of reagents and reaction conditions. researchgate.net

Incorporation of Trifluoromethyl (CF₃) Group and its Impact on Molecular Properties

The trifluoromethyl (CF₃) group is a common substituent in many pharmaceuticals and agrochemicals due to its unique electronic properties and its profound impact on a molecule's physicochemical characteristics. nih.gov The introduction of a CF₃ group onto the pyridine ring of this compound can significantly alter its biological activity.

The CF₃ group is strongly electron-withdrawing, which can influence the acidity of nearby functional groups and the reactivity of the aromatic ring. nih.govjst.go.jp It also significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its bioavailability. beilstein-journals.org Furthermore, the CF₃ group is metabolically very stable, and its incorporation can block sites of oxidative metabolism, thereby increasing the half-life of the drug. mdpi.com The steric bulk of the CF₃ group can also influence the conformation of the molecule and its binding to a target protein. researchgate.net Various reagents and methods, including radical, nucleophilic, and electrophilic trifluoromethylation, have been developed to introduce the CF₃ group into organic molecules. mdpi.comsustech.edu.cn

Table 3: Impact of the Trifluoromethyl (CF₃) Group on Molecular Properties

| Property | Impact of CF₃ Incorporation | Rationale | Reference |

| Lipophilicity | Increased | High hydrophobicity of the CF₃ group. | beilstein-journals.org |

| Metabolic Stability | Increased | The C-F bond is very strong and resistant to cleavage. | mdpi.com |

| Electron-withdrawing effect | Strong | High electronegativity of the fluorine atoms. | nih.gov |

| Binding Affinity | Can be enhanced | Can participate in favorable interactions with the target protein and influence conformation. |

Future Directions and Emerging Research Perspectives

Rational Design of Highly Selective and Potent Inhibitors

The future development of 3-Fluoropyridine-2-sulfonamide as a therapeutic agent hinges on the rational design of derivatives that exhibit high potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be fundamental to this effort. By systematically modifying the core structure, researchers can elucidate the molecular features crucial for optimal target engagement.

Key areas for SAR exploration would involve:

Substitution on the Pyridine (B92270) Ring: Beyond the existing fluorine at the 3-position, introducing other small substituents could fine-tune electronic and steric properties to enhance binding.

Modification of the Sulfonamide Group: The sulfonamide nitrogen offers a critical anchor point for introducing a variety of "tail" fragments. This "tailing" approach has been successfully used to design selective inhibitors of enzymes like carbonic anhydrases. mdpi.com For instance, research on 6-(indol-2-yl)pyridine-3-sulfonamides for Hepatitis C revealed that optimizing substituents on the indole (B1671886) and sulfonamide groups was key to improving pharmacokinetic profiles. acs.orgnih.gov

Bioisosteric Replacement: The fluorine atom itself can be considered a bioisostere for other functional groups. Its high electronegativity and ability to form hydrogen bonds can significantly influence a molecule's interaction with protein targets, enhancing binding affinity and metabolic stability. researchgate.netmdpi.combeilstein-journals.org

The goal of these design strategies is to create inhibitors that not only bind tightly to their intended target but also show minimal affinity for off-targets, thereby reducing potential side effects. For example, in the development of pyridinic sulfonamides as COX-2 inhibitors, modifications to the sulfonamide moiety determined the selectivity ratio between COX-1 and COX-2. acs.org A similar approach could yield highly selective inhibitors based on the this compound scaffold.

Exploration of Novel Therapeutic Applications Beyond Established Areas

The sulfonamide scaffold is a privileged structure in medicinal chemistry, featured in drugs with a wide array of applications, including antibacterial, anticancer, anti-inflammatory, and antiviral therapies. nih.govbohrium.comresearchgate.netresearchgate.net The inclusion of a fluorinated pyridine ring further expands the potential therapeutic horizons for this compound.

Future research should explore the activity of this compound and its analogs in a variety of disease contexts:

Oncology: Sulfonamides are well-known inhibitors of carbonic anhydrase (CA), and certain isoforms like CA IX and CA XII are overexpressed in tumors. nih.govnih.gov Designing this compound derivatives to selectively inhibit these cancer-associated isoforms is a promising strategy. mdpi.commdpi.com Additionally, other cancer-related kinases, such as ERK, have been successfully targeted by pyrimidine-sulfonamide derivatives, suggesting a potential avenue for investigation. nih.gov

Infectious Diseases: While sulfonamides are classic antibacterial agents, resistance is widespread. tandfonline.com The unique electronic properties conferred by the fluorine atom might allow derivatives to inhibit novel bacterial targets or evade existing resistance mechanisms. Furthermore, pyridine-based sulfonamides have been investigated for antiviral activity, such as against Hepatitis C virus. acs.orgnih.gov

Inflammatory and Metabolic Diseases: Pyridine and sulfonamide moieties are present in drugs for conditions like diabetes, Alzheimer's disease, and inflammation. acs.orgresearchgate.net For example, pyridinic sulfonamides have been developed as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. acs.org Exploring the potential of this compound analogs in these complex diseases could uncover new therapeutic leads. bohrium.com

The versatility of the core structure suggests that with targeted modifications, this compound could be a starting point for developing multi-target agents for complex diseases. bohrium.comresearchgate.net

Integration of Advanced Computational Approaches with Experimental Validation in Drug Discovery

Modern drug discovery heavily relies on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. differ.nlresearchgate.net For this compound, integrating these approaches will be crucial for efficiently navigating its vast chemical space.

Key computational techniques that can be applied include:

| Computational Method | Application in Drug Discovery for this compound |

|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of designed analogs within the active site of a target protein (e.g., a kinase or carbonic anhydrase). nih.govnih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of analogs with their biological activity, guiding the design of more potent compounds. researchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic movement of the compound within the target's binding pocket over time, assessing the stability of the interaction. tandfonline.com |

| Machine Learning (ML) & AI | Screens vast virtual libraries of potential derivatives to prioritize candidates for synthesis and testing, predicting properties like bioactivity and toxicity. differ.nlresearchgate.netresearchgate.net |

| ADME/T Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to identify candidates with favorable drug-like characteristics early in the process. mdpi.com |

These in silico predictions must be followed by rigorous experimental validation. Promising compounds identified through computational screening would be synthesized and evaluated in biochemical and cell-based assays. This iterative cycle of design, prediction, synthesis, and testing is a powerful paradigm for accelerating the journey from a chemical scaffold to a viable drug candidate. tandfonline.com

Development of Robust and Scalable Synthetic Routes for Analog Libraries

The exploration of this compound's therapeutic potential requires the synthesis of large and diverse libraries of analogs. Therefore, the development of robust, efficient, and scalable synthetic methodologies is a critical future direction.

Key considerations for synthetic strategies include:

Modular and Convergent Synthesis: Routes should be designed to allow for the late-stage introduction of diversity. For example, establishing a reliable synthesis of a key intermediate like 3-fluoropyridine-2-sulfonyl chloride would enable the rapid creation of a sulfonamide library by reacting it with a wide array of amines.

Multi-Component Reactions (MCRs): MCRs offer a highly efficient way to construct complex molecules in a single step from three or more starting materials. rsc.org Developing an MCR to build the core pyridine-sulfonamide structure or to add complexity to it would significantly accelerate library synthesis.

C-H Functionalization: Modern methods for direct C-H functionalization could be employed to selectively add new substituents to the pyridine ring, avoiding the need for pre-functionalized starting materials and creating novel analogs. chemrxiv.orgnih.gov

Scalability: The synthetic route must be amenable to scale-up to produce sufficient quantities of lead compounds for advanced preclinical testing. This involves using readily available starting materials and avoiding hazardous reagents or difficult purification steps where possible. researchgate.net

Research into the synthesis of related structures, such as functionalized pyridines and other pyridine sulfonamides, provides a strong foundation for developing these necessary routes. rsc.orgacs.orgnih.gov

Understanding Resistance Mechanisms and Designing Counteracting Strategies

For any new antimicrobial agent, understanding and overcoming potential resistance mechanisms is paramount. For sulfonamides, resistance is well-characterized and typically arises from two primary mechanisms. nih.govnih.gov

| Resistance Mechanism | Description |

| Target Enzyme Mutation | Spontaneous mutations in the bacterial folP gene, which codes for the target enzyme dihydropteroate (B1496061) synthase (DHPS), can alter the active site. This reduces the binding affinity of the sulfonamide drug while maintaining affinity for the natural substrate, p-aminobenzoic acid (PABA). tandfonline.comyoutube.com |

| Acquisition of Resistance Genes | Bacteria can acquire mobile genetic elements, such as plasmids, that carry resistance genes like sul1 and sul2. nih.govresearchgate.net These genes encode for a drug-insensitive variant of the DHPS enzyme, which bypasses the inhibitory effect of the drug. rupahealth.com |

Future research on this compound and its derivatives, particularly for antibacterial applications, must proactively address these challenges. Strategies to counteract resistance could include:

Rational Design to Evade Resistance: Designing analogs that can bind to the mutated forms of the target enzyme or that have a novel mechanism of action entirely. The fluorine atom could be key to creating interactions that are less susceptible to common resistance mutations.

Combination Therapy: Combining a this compound-based agent with an inhibitor of a different target in the same pathway (synergistic inhibition) or an inhibitor of efflux pumps could restore or enhance efficacy. tandfonline.com

Targeting Novel Enzymes: Exploring if derivatives can inhibit other essential bacterial enzymes beyond the folate pathway, turning the compound into a multi-target agent less prone to single-point resistance.

By anticipating and designing strategies against resistance, the long-term viability of any new therapeutic agent derived from this scaffold can be significantly enhanced.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-fluoropyridine-2-sulfonamide in laboratory settings?

- Methodology : The compound can be synthesized via nucleophilic substitution of pyridine-2-sulfonyl chloride derivatives. For example, fluorination at the 3-position of pyridine-2-sulfonamide precursors can be achieved using fluorinating agents like Selectfluor™ under anhydrous conditions. Reaction monitoring via NMR is critical to confirm substitution efficiency .

- Key Considerations : Control reaction temperature (typically 0–40°C) and stoichiometric ratios to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ion peaks ([M+H]).

- NMR : , , and NMR are essential for verifying substitution patterns and detecting impurities. For example, NMR chemical shifts between -110 to -120 ppm are typical for aromatic fluorides .

Q. What safety protocols are recommended for handling fluorinated sulfonamides like this compound?

- Guidelines : Use fume hoods, nitrile gloves, and eye protection due to potential toxicity. Fluorinated sulfonamides may release HF under extreme conditions; neutralization traps (e.g., calcium carbonate) are advised. Store in airtight containers at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in nucleophilic substitution reactions be resolved?

- Analysis : Contradictions often arise from solvent polarity or competing reaction pathways. For instance, polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms, while protic solvents may lead to side reactions. Computational studies (DFT) using Gaussian or ORCA can model transition states to predict regioselectivity .

- Case Study : In a 2024 study, NaClO-mediated sulfonylation of pyridine derivatives showed higher yields when 3,5-lutidine was used as a base, reducing side-product formation by 30% compared to pyridine .

Q. What strategies improve the stability of this compound in biological assays?

- Approach :

- Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability.

- Formulation : Use lyophilization or encapsulation in liposomes to prevent hydrolysis in aqueous media.

- Validation : Stability tests under physiological conditions (pH 7.4, 37°C) with LC-MS monitoring over 24–72 hours .

Q. How do structural modifications of this compound affect its binding affinity to target enzymes?

- Methodology :

- SAR Studies : Synthesize analogs with substitutions at the 4- or 5-positions of the pyridine ring.

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics.

- Crystallography : Co-crystallization with target proteins (e.g., carbonic anhydrase) reveals key interactions, such as hydrogen bonding with the sulfonamide group .

Q. What computational tools are effective for predicting the reactivity of fluorinated sulfonamides in complex reaction systems?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products